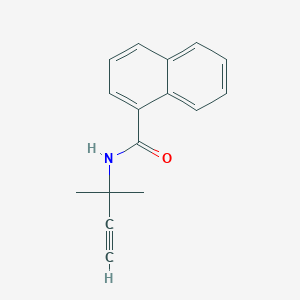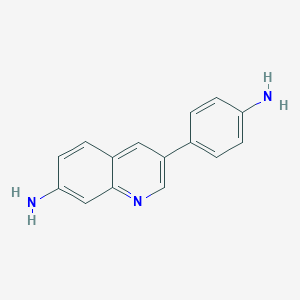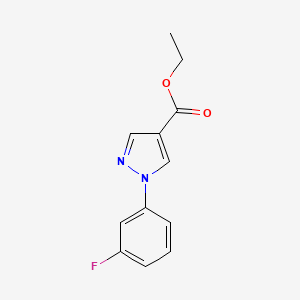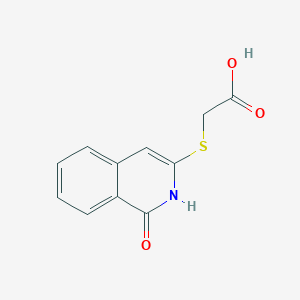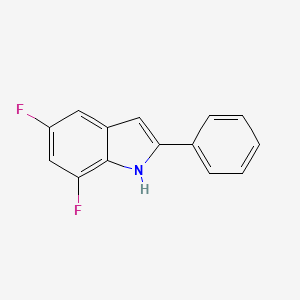
2-(5-Ethylthiophen-2-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Ethylthiophen-2-yl)indoline is a compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the 5-ethylthiophen-2-yl group adds unique properties to this compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indoline derivatives, including 2-(5-ethylthiophen-2-yl)indoline, often involves the Fischer indole synthesis. This method typically uses a ketone and phenylhydrazine under acidic conditions to form the indole ring . For this compound, the starting materials would include a suitable thiophene derivative and an appropriate hydrazine compound. The reaction conditions usually involve refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of indoline derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Ethylthiophen-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the indoline to an indole derivative.
Reduction: Reduction reactions can modify the functional groups attached to the indoline ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-(5-ethylthiophen-2-yl)indole .
Wissenschaftliche Forschungsanwendungen
2-(5-Ethylthiophen-2-yl)indoline has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Indoline derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: Indoline derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-ethylthiophen-2-yl)indoline involves its interaction with specific molecular targets. For example, some indoline derivatives exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing the secretion of inflammatory cytokines . The exact pathways and molecular targets can vary depending on the specific application and derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Thiophene: A sulfur-containing heterocycle that can be modified to form various derivatives.
Indoline Derivatives: Compounds like 2-(5-ethylthiophen-2-yl)indoline, which have modifications on the indoline ring.
Uniqueness
This compound is unique due to the presence of the 5-ethylthiophen-2-yl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15NS |
|---|---|
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
2-(5-ethylthiophen-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H15NS/c1-2-11-7-8-14(16-11)13-9-10-5-3-4-6-12(10)15-13/h3-8,13,15H,2,9H2,1H3 |
InChI-Schlüssel |
SMWUUOUGADADCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(S1)C2CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15066935.png)
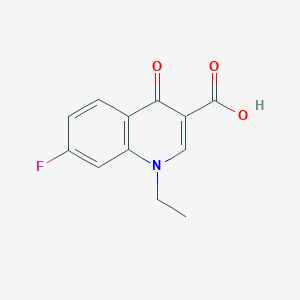
![5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B15066950.png)


